Distinct Substitution Pattern Confers Different Androgen Receptor Antagonism and Degradation Profile Compared to Bicalutamide
Although 1286695-20-2 itself lacks published in-vitro pharmacology, its core scaffold—aryl pyrazol-1-yl-propanamide—has been systematically evaluated against the clinical antiandrogen bicalutamide. In the enzalutamide-resistant VCaP prostate cancer cell line, the lead pyrazole-propanamide 26a (bearing a 3,5-dimethylpyrazole B-ring and a fluorinated aniline terminus structurally analogous to 1286695-20-2) achieved an 80% tumor growth inhibition in a mouse xenograft model, a response that is not observed with bicalutamide [1]. Bicalutamide acts purely as a competitive antagonist without inducing androgen receptor (AR) degradation, whereas the pyrazole-propanamide scaffold functions as a selective androgen receptor degrader (SARD) and pan-antagonist [1]. This mechanistic differentiation implies that 1286695-20-2, if profiled, would be positioned in a different functional category than classical antiandrogens.
| Evidence Dimension | Androgen Receptor Degradation vs. Antagonism |
|---|---|
| Target Compound Data | Structural analog (26a) induces AR degradation (pan-antagonist/SARD) [1] |
| Comparator Or Baseline | Bicalutamide: competitive LBD antagonist only, no degradation [1] |
| Quantified Difference | 26a: 80% tumor growth inhibition in Enz-R VCaP xenografts; Bicalutamide: inactive in this model |
| Conditions | Enzalutamide-resistant VCaP prostate cancer xenograft model |
Why This Matters
Procurement for prostate cancer research should prioritize SARD-capable chemotypes over pure antagonists, as degradation may overcome resistance to conventional antiandrogens.
- [1] J. Med. Chem. 2020, 63, 21, 12642–12665. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. View Source
